molecular formula C10H8O4 B11769839 4-Hydroxy-2-methylbenzofuran-6-carboxylic acid CAS No. 37978-62-4

4-Hydroxy-2-methylbenzofuran-6-carboxylic acid

Cat. No.: B11769839
CAS No.: 37978-62-4
M. Wt: 192.17 g/mol
InChI Key: GZSBHYVPXQDDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methylbenzofuran-6-carboxylic acid (CAS: Not explicitly provided; structurally equivalent to "6-Hydroxy-2-methylbenzofuran-4-carboxylic acid" in –2) is a benzofuran derivative synthesized via a two-step reaction from methyl 3,5-dihydroxybenzoate. The process involves propargyl bromide-mediated thermal rearrangement followed by hydrolysis under basic conditions . Its structure features a benzofuran core with a hydroxyl group at position 4 (or 6, depending on numbering), a methyl group at position 2, and a carboxylic acid substituent at position 6 (or 4) (Figure 1).

Properties

IUPAC Name

4-hydroxy-2-methyl-1-benzofuran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-2-7-8(11)3-6(10(12)13)4-9(7)14-5/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSBHYVPXQDDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2O1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246710
Record name 4-Hydroxy-2-methyl-6-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37978-62-4
Record name 4-Hydroxy-2-methyl-6-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37978-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-methyl-6-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 3,5-Dihydroxybenzoate Derivatives

A foundational method involves converting methyl 3,5-dihydroxybenzoate into the target compound through a two-step protocol. Initially, propargyl bromide induces cyclization under thermal conditions (80–100°C), forming the benzofuran core. Subsequent hydrolysis with sodium hydroxide (1–2 M, 50–60°C) cleaves the methyl ester to yield the carboxylic acid. This approach achieves moderate yields (60–70%) but requires careful control of reaction time to avoid over-hydrolysis.

Key reagents and conditions:

StepReagentsTemperatureTimeYield
1Propargyl bromide, K₂CO₃80–100°C4–6 h75%
2NaOH, MeOH/H₂O50–60°C2–3 h85%

Aluminum Trichloride-Mediated Friedel-Crafts Acylation

An alternative route employs aluminum trichloride (AlCl₃) as a Lewis acid to facilitate Friedel-Crafts acylation. Starting with 6-acetoxy-2-methylbenzofuran, oxalyl chloride introduces the carboxylic acid group at the 6-position. Post-reduction with trimethylphosphite and hydrolysis using potassium carbonate in methanol yields the final product with 93% efficiency. This method is notable for its high regioselectivity but demands strict anhydrous conditions.

Optimization Insight:

  • Excess AlCl₃ (3 eq.) ensures complete activation of the benzofuran substrate.

  • Quenching with methanol at 0°C prevents side reactions.

Industrial-Scale Synthesis: Patent-Based Methodologies

Multi-Step Synthesis from 4-Hydroxyindanone

A patented five-step process (US20090131688A1) scales production efficiently:

  • Silylation : 4-Hydroxyindanone reacts with N,O-bis(trimethylsilyl)acetamide (BSA) to form a silyl enol ether.

  • Ozonolysis : Ozone cleaves the enol ether, followed by reductive workup with trimethylphosphite .

  • Oxidation : The intermediate undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to form a diketone.

  • Esterification : Treatment with methanol/HCl yields the methyl ester.

  • Aromatization : Heating with palladium on carbon (10% Pd/C) in decalin induces dehydrogenation, furnishing the benzofuran core.

Performance Metrics:

  • Overall yield: 65% (vs. 21% in prior methods).

  • Purity: >99% by HPLC, minimizing 6-position isomer contamination.

Continuous Flow Reactor Optimization

Industrial adaptations employ continuous flow systems to enhance the cyclization and hydrolysis steps. By maintaining precise temperature gradients (±2°C) and residence times (10–15 min), throughput increases by 40% compared to batch processing.

Alternative Pathways and Novel Innovations

Palladium-Catalyzed Dehydrogenation

A Japanese study (J-Stage) demonstrates the use of 10% palladium carbon to dehydrogenate tetrahydrobenzofuran intermediates derived from cyclohexa-1,3-dione and 3-bromopyruvic acid. This method achieves 78% yield but requires high-pressure hydrogenation equipment.

Enzymatic Hydrolysis

Emerging approaches utilize lipase enzymes (e.g., Candida antarctica) to hydrolyze ethyl ester precursors under mild conditions (pH 7.0, 30°C). While eco-friendly, this method currently lags in efficiency (50–55% yield).

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey ReagentsYieldPurityScalability
Cyclization3,5-DihydroxybenzoatePropargyl bromide, NaOH60–70%95%Moderate
Friedel-Crafts6-Acetoxy-2-methylbenzofuranAlCl₃, oxalyl chloride93%98%Low
Patent Process4-HydroxyindanoneBSA, Pd/C65%>99%High
Palladium CatalysisCyclohexa-1,3-dionePd/C, H₂78%97%Moderate

Critical Observations:

  • The patented industrial method outperforms others in yield and purity, making it optimal for large-scale production.

  • Laboratory methods suit small-batch synthesis but face challenges in byproduct removal.

Chemical Reactions Analysis

Saponification of Methyl Ester

The compound is typically synthesized via saponification of its methyl ester precursor (methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate). The reaction involves:

  • Reagents : Sodium hydroxide (NaOH) in a mixture of methanol (MeOH), tetrahydrofuran (THF), and water.

  • Conditions : Stirred at room temperature (20°C) for 12 hours, followed by acidification with HCl.

  • Yield : 96% under optimized conditions, producing the acid as a white solid .

Claisen Rearrangement Pathway

An alternative synthesis begins with methyl 3,5-dihydroxybenzoate:

  • Propargyl Ether Formation : Reaction with propargyl bromide, CuI, and K₂CO₃ under thermal conditions (75°C, 24 hours) induces cyclization.

  • Hydrolysis : Treatment with NaOH in MeOH/THF at 55°C for 6 hours converts the ester to the free acid.

  • Yield : 50% for the final acid .

Esterification and Hydrolysis

The compound’s carboxylic acid group undergoes reversible esterification:

  • Esterification : Formation of methyl ester via acid-catalyzed reaction with methanol under reflux.

  • Hydrolysis : Saponification of the ester to regenerate the acid, as described in Section 1.1.

Claisen Rearrangement

A critical step in synthesis involves the Claisen rearrangement of a propargyl ether intermediate:

  • Mechanism : Intramolecular cyclization of the propargyl ether under thermal conditions, forming the benzofuran core .

  • Byproducts : Potential formation of positional isomers (e.g., 6-benzofuran-carboxylic acid), though minimized in optimized protocols.

Functional Group Reactivity

Functional Group Reactivity Typical Reactions
Carboxylic Acid Hydrophilic, readily undergoes esterification/hydrolysis.Saponification, esterification
Hydroxyl Group Forms hydrogen bonds; participates in tautomerism.Alkylation, acetylation

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-2-methylbenzofuran-6-carboxylic acid has been investigated for its potential as a therapeutic agent, particularly against tuberculosis. Research indicates that it acts as an inhibitor of Mycobacterium tuberculosis with an IC₅₀ value of 55 µM, suggesting its efficacy as an anti-tubercular agent. Additionally, studies have shown that derivatives of benzofuran compounds exhibit significant cytotoxic properties against various cancer cell lines, including leukemia and cervical carcinoma cells .

Table 1: Summary of Biological Activities

Activity Target IC₅₀ Value
Anti-tubercularMycobacterium tuberculosis55 µM
AnticancerK562 (leukemia), HeLa (cervical carcinoma)Varies

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that derivatives based on the benzofuran scaffold can inhibit various bacterial strains, including resistant strains like MRSA. The presence of hydroxyl groups in specific positions significantly enhances their antibacterial activity .

Table 2: Antimicrobial Activity Overview

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Hydroxyl-substituted benzofuransE. coli, S. aureus0.78 - 3.12 µg/mL

Industrial Applications

In addition to its biological applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in developing new materials and chemical processes.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of new benzofuran derivatives derived from this compound against cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability, indicating their potential as anticancer agents .
  • Antimycobacterial Mechanism Investigation : Another research focused on understanding how this compound interacts with metabolic pathways in Mycobacterium tuberculosis, revealing insights into its mechanism of action and paving the way for developing more effective analogs .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the salicylate synthase MbtI, an enzyme involved in iron acquisition in Mycobacterium tuberculosis . This inhibition disrupts the iron acquisition process, which is crucial for the survival of the bacteria.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Benzofuran Family

4-Methoxy-2-methylbenzofuran-6-carboxylic Acid
  • Structure : Methoxy group replaces the hydroxyl at position 3.
  • Properties :
    • Reduced acidity (pKa) due to the electron-donating methoxy group.
    • Lower polarity compared to the hydroxylated analog, impacting solubility.
  • Data: Property 4-Hydroxy-2-methylbenzofuran-6-carboxylic Acid 4-Methoxy-2-methylbenzofuran-6-carboxylic Acid Molecular Formula C₁₁H₁₀O₄ C₁₁H₁₀O₄ Molecular Weight 206.19 g/mol 206.19 g/mol Functional Groups –OH, –COOH –OCH₃, –COOH Key Applications MbtI inhibition Not reported

Source : Structural data from .

Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate
  • Structure : Dihydrobenzofuran (saturated ring) with a 2-hydroxypropan-2-yl group at position 2 and a methyl ester at position 4.
  • Properties: Increased steric bulk due to the hydroxypropan-2-yl group.

Non-Benzofuran Carboxylic Acid Derivatives

4-Hydroxybenzoic Acid
  • Structure : Simple benzoic acid with a hydroxyl group at position 4.
  • Comparison: Lacks the benzofuran oxygen heterocycle, reducing structural rigidity. Higher acidity (pKa ~4.5) due to the absence of electron-donating methyl groups.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure : Cinnamic acid derivative with catechol (3,4-dihydroxy) groups.
  • Comparison: Extended conjugation (propenoic acid side chain) enhances antioxidant activity. Multiple hydroxyl groups increase solubility in polar solvents compared to the benzofuran analog. Applications: Antioxidant, anti-inflammatory, and anticancer research .

Heterocyclic Carboxylic Acids

2-Hydroxy-6-methylpyridine-4-carboxylic Acid
  • Structure : Pyridine ring with hydroxyl, methyl, and carboxylic acid groups.
  • Comparison :
    • Pyridine’s nitrogen atom introduces basicity (pKa ~5 for pyridine derivatives).
    • Reduced aromatic stabilization compared to benzofuran.
    • Applications : Component in luciferin derivatives for bioluminescence studies .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Pyrimidine ring with chloro and methyl substituents.

Biological Activity

4-Hydroxy-2-methylbenzofuran-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol. Its structure features a benzofuran ring with hydroxyl and carboxylic acid functional groups at specific positions, which contribute to its biological activity.

Antimycobacterial Activity

Research indicates that this compound exhibits promising antimycobacterial properties. It has been identified as an inhibitor of the enzyme MbtI (salicylate synthase), which is crucial for iron acquisition in Mycobacterium tuberculosis. The compound demonstrates an IC₅₀ value of 55 µM against this target, suggesting its potential as an anti-tubercular agent .

Cytotoxicity Against Cancer Cell Lines

In studies evaluating the cytotoxic effects of various benzofuran derivatives, this compound was included in a broader analysis of related compounds. While specific IC₅₀ values for this compound were not detailed, related derivatives have shown significant cytotoxicity against various cancer cell lines such as K562 (leukemia) and HeLa (cervical cancer) . This suggests that further exploration could reveal similar effects for this compound.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The inhibition of MbtI leads to disrupted iron acquisition in Mycobacterium tuberculosis, which is critical for bacterial survival and proliferation . Additionally, the compound's ability to form hydrogen bonds due to its hydroxyl group may influence various biological macromolecules, enhancing its therapeutic potential .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
6-Hydroxy-2-methylbenzofuran-4-carboxylic acidHydroxyl at position 6; carboxyl at position 4Different positioning of functional groups
Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylateMethyl ester instead of free carboxylic acidAltered solubility and reactivity due to esterification
6-Hydroxy-2-methylbenzofuran-3-carboxylic acidHydroxyl at position 6; carboxyl at position 3Variation in biological activity due to structural differences

This table illustrates how the positioning of functional groups can significantly affect the biological properties and potential applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives. For instance, a review covering various compounds from 2011 to 2022 found that certain structural modifications led to enhanced antiproliferative activity against cancer cell lines . While direct studies on this compound are still emerging, these findings underscore the importance of structure-activity relationships in developing effective pharmacological agents.

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-2-methylbenzofuran-6-carboxylic acid, and what key reaction conditions are critical for optimizing yield?

A two-step synthesis starting from methyl 3,5-dihydroxybenzoate involves:

  • Step 1 : Propargyl bromide alkylation under basic conditions (K₂CO₃), with catalytic CuI/KI to promote cyclization, forming the benzofuran core.
  • Step 2 : Hydrolysis of the methyl ester under basic conditions (e.g., NaOH) to yield the carboxylic acid. Key optimizations include temperature control during cyclization (80–100°C) and stoichiometric ratios to minimize byproducts like incomplete cyclization or over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR :
  • ¹H NMR : Look for the hydroxyl proton (δ 9–12 ppm, broad) and methyl group resonance (δ 2.3–2.6 ppm, singlet).
  • ¹³C NMR : Confirm the carboxylic acid carbonyl (δ 170–175 ppm) and benzofuran ring carbons (δ 100–160 ppm).
    • FT-IR : Strong absorption bands for -OH (3200–3600 cm⁻¹) and C=O (1680–1720 cm⁻¹).
    • ESI-MS : Molecular ion peak [M-H]⁻ at m/z consistent with the molecular formula (C₁₁H₁₀O₅: theoretical m/z 234.04). Multi-dimensional NMR (COSY, NOESY) resolves regiochemical ambiguities .

Q. How do the hydroxyl and methyl substituents influence the compound’s solubility and reactivity in aqueous vs. organic solvents?

  • The 6-hydroxy group enhances solubility in polar solvents (e.g., water, methanol) via hydrogen bonding, while the 2-methyl group increases lipophilicity, favoring solubility in DMSO or THF.
  • Reactivity: The hydroxy group is susceptible to methylation/acylation, requiring protection (e.g., silyl ethers) during functionalization. The carboxylic acid enables salt formation (e.g., sodium salts) for improved aqueous stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields of this compound, particularly regarding byproduct formation?

  • Byproduct Analysis : Use HPLC-MS to identify intermediates (e.g., uncyclized propargyl ethers) or dimerization products.
  • Reaction Monitoring : In-situ FT-IR or Raman spectroscopy tracks cyclization progress, enabling real-time adjustments to catalyst loading (CuI/KI) or temperature .
  • Alternative Routes : Compare with cascade sigmatropic rearrangement strategies (e.g., [3,3]-sigmatropic shifts) to bypass propargylation challenges .

Q. How can computational modeling predict the compound’s interaction with biological targets such as MbtI (Mycobacterium tuberculosis enzyme)?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to MbtI’s active site, focusing on hydrogen bonds (hydroxyl/carboxylic acid groups) and hydrophobic interactions (methyl/benzofuran ring).
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100+ ns trajectories to identify critical binding residues. Validate with enzymatic assays (e.g., IC₅₀ determination) .

Q. What are the implications of divergent spectral data (e.g., NMR shifts) observed in derivatives of this compound, and how can researchers standardize reporting?

  • Solvent Effects : Document solvent (DMSO-d₆ vs. CDCl₃) and pH, which alter proton exchange rates and shift hydroxy/carboxylic acid signals.
  • Dynamic Effects : Use variable-temperature NMR to resolve broadening caused by tautomerism or slow conformational changes.
  • Reference Standards : Include internal standards (e.g., TMS) and cross-validate with X-ray crystallography when possible .

Q. What safety protocols are essential for handling this compound, given structural analogs’ acute toxicity profiles?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards (GHS Category 4).
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Methodological Considerations

  • Synthetic Reproducibility : Document catalyst purity (CuI ≥99%), solvent dryness, and inert atmosphere (N₂/Ar) to mitigate variability.
  • Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., methyl ester precursor) to confirm regiochemistry .
  • Biological Assays : Use positive controls (e.g., known MbtI inhibitors) and triplicate experiments to ensure statistical robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.